molecular formula C7H3BrS4 B14178046 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione CAS No. 918503-99-8

5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B14178046
CAS No.: 918503-99-8
M. Wt: 295.3 g/mol
InChI Key: SKCXXOLFWAHPGQ-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione: is a heterocyclic compound that contains sulfur and bromine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione typically involves the bromination of thiophene derivatives followed by the formation of the dithiole-3-thione ring. One common method includes the use of bromine in glacial acetic acid to brominate thiophene, followed by cyclization with sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is not fully understood, but it is believed to involve interactions with various molecular targets through its sulfur and bromine atoms. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a brominated thiophene ring and a dithiole-3-thione moiety. This structure provides a unique set of chemical properties that can be exploited in various applications, particularly in the field of materials science and medicinal chemistry.

Properties

CAS No.

918503-99-8

Molecular Formula

C7H3BrS4

Molecular Weight

295.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)dithiole-3-thione

InChI

InChI=1S/C7H3BrS4/c8-6-2-1-4(10-6)5-3-7(9)12-11-5/h1-3H

InChI Key

SKCXXOLFWAHPGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=S)SS2

Origin of Product

United States

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